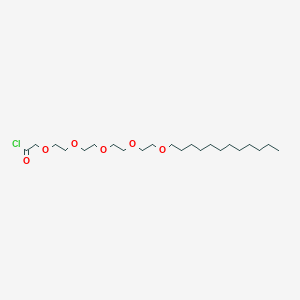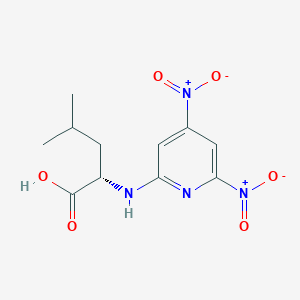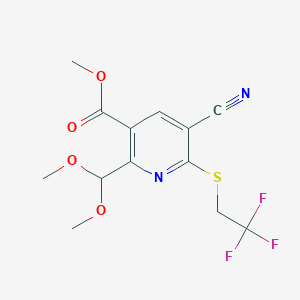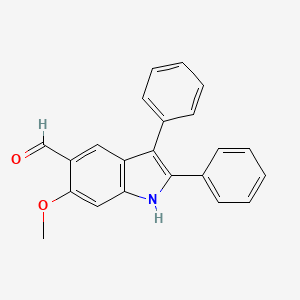
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a methoxy group at the 6th position, two phenyl groups at the 2nd and 3rd positions, and an aldehyde group at the 5th position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the formylation of the indole ring to introduce the aldehyde group, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: 6-Methoxy-2,3-diphenyl-1H-indole-5-carboxylic acid.
Reduction: 6-Methoxy-2,3-diphenyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde has garnered interest in various scientific research fields due to its unique structure and reactivity:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
2,3-Diphenyl-1H-indole-5-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1H-indole-5-carbaldehyde: Lacks the phenyl groups, which may influence its chemical properties and applications.
2-Phenyl-1H-indole-5-carbaldehyde:
Uniqueness: 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde stands out due to the combination of its functional groups, which confer unique chemical reactivity and potential for diverse applications. The presence of both methoxy and phenyl groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
155617-63-3 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c1-25-20-13-19-18(12-17(20)14-24)21(15-8-4-2-5-9-15)22(23-19)16-10-6-3-7-11-16/h2-14,23H,1H3 |
InChI Key |
CMQAIYNFPGFLCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

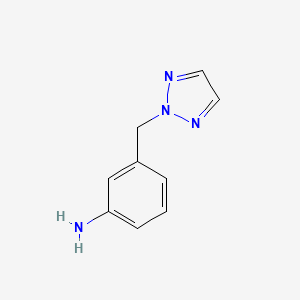
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)

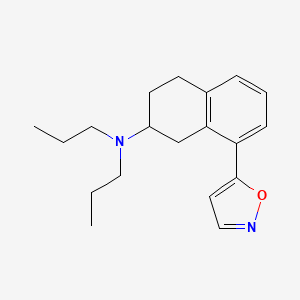
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
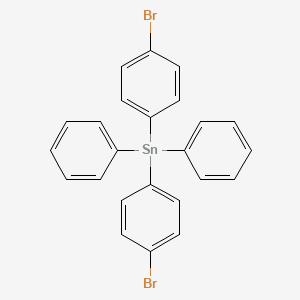
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
